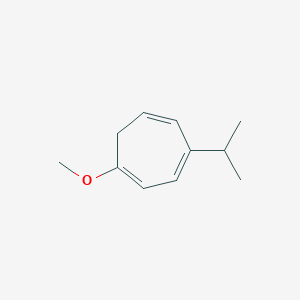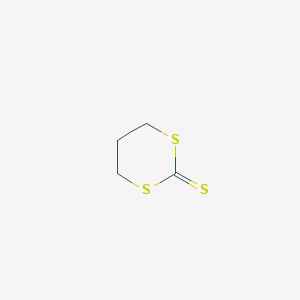
1,3-Dithiane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane-2-thione is a sulfur-containing heterocyclic compound that has been widely used in organic synthesis and medicinal chemistry. It has a unique structure that makes it a versatile reagent for various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dithiane-2-thione is not fully understood. It is believed to act by inhibiting enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death. It has also been suggested that 1,3-Dithiane-2-thione induces apoptosis by activating the mitochondrial pathway.
Effets Biochimiques Et Physiologiques
1,3-Dithiane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, 1,3-Dithiane-2-thione has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dithiane-2-thione in lab experiments is its versatility as a reagent for various chemical reactions. It is also relatively easy to synthesize and has a high yield. However, one limitation is its toxicity, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 1,3-Dithiane-2-thione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Research is needed to determine its mechanism of action and potential for drug development. Finally, there is potential for the development of new synthetic methodologies using 1,3-Dithiane-2-thione as a reagent.
Méthodes De Synthèse
1,3-Dithiane-2-thione can be synthesized by the reaction of carbon disulfide with 1,3-dithiane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by protonation. The yield of the reaction can be improved by using a solvent such as ethanol or acetonitrile.
Applications De Recherche Scientifique
1,3-Dithiane-2-thione has been widely used in organic synthesis as a reagent for thiolation, thiocarbonylation, and thioesterification reactions. It has also been used in the synthesis of natural products and pharmaceuticals. In medicinal chemistry, 1,3-Dithiane-2-thione has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties.
Propriétés
Numéro CAS |
1748-15-8 |
|---|---|
Nom du produit |
1,3-Dithiane-2-thione |
Formule moléculaire |
C4H6S3 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
1,3-dithiane-2-thione |
InChI |
InChI=1S/C4H6S3/c5-4-6-2-1-3-7-4/h1-3H2 |
Clé InChI |
BVNLWJVULAZODX-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)SC1 |
SMILES canonique |
C1CSC(=S)SC1 |
Autres numéros CAS |
1748-15-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
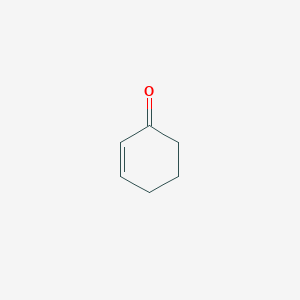
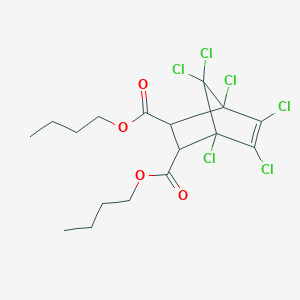
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
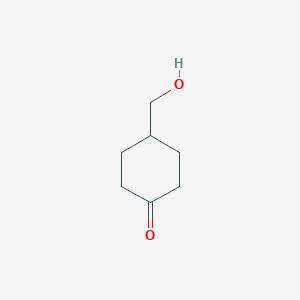
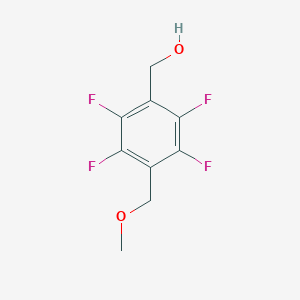
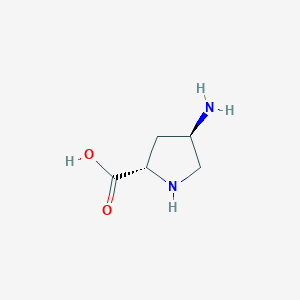
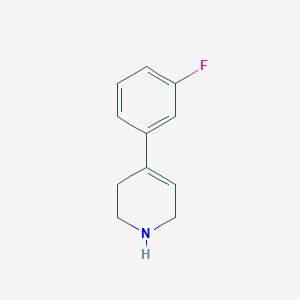
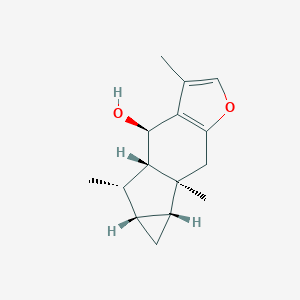
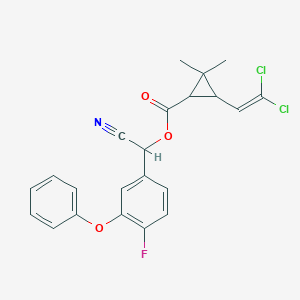
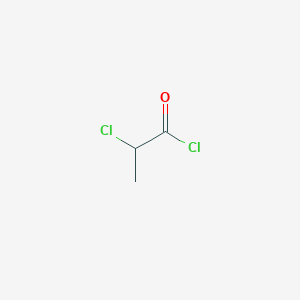
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
